(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol
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Overview
Description
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, which facilitates the formation of the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups attached to the pyridine or imidazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in hydrogen bonding and π-π interactions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)amine: Contains an amine group instead of methanol.
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)ketone: Features a ketone group in place of methanol.
Uniqueness
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol is unique due to its specific combination of pyridine and imidazole rings with a methanol functional group. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-9-11-5-8(12-9)7-3-1-2-4-10-7/h1-5,13H,6H2,(H,11,12) |
InChI Key |
XFPFBAIRFQTBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CO |
Origin of Product |
United States |
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